1H,8H-Perfluorooctane

概要

説明

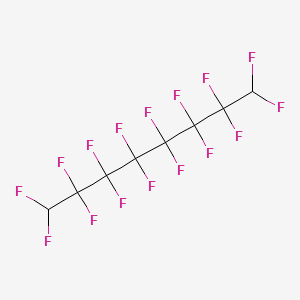

1H,8H-Perfluorooctane, also known as 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluorooctane, is a fluorocarbon compound with the molecular formula C₈H₂F₁₆. This compound is characterized by its high degree of fluorination, which imparts unique chemical and physical properties. It is a clear, colorless liquid with a high boiling point and low solubility in water .

準備方法

1H,8H-Perfluorooctane can be synthesized through various methods, including the Fowler process and electrochemical fluorination.

化学反応の分析

1H,8H-Perfluorooctane is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

科学的研究の応用

Chemical Properties and Characteristics

1H,8H-Perfluorooctane possesses several notable characteristics:

- Hydrophobic Nature : Its carbon-fluorine bonds create a highly stable structure that repels water.

- Thermal Stability : It remains stable under high temperatures, making it suitable for extreme conditions.

- Biocompatibility : Its inert nature allows for applications in biological systems without significant reactivity.

These properties contribute to its utility in various scientific and industrial applications.

Environmental Toxicology

This compound is increasingly studied for its environmental impact and potential toxicity. Research has shown that it can induce estrogenic responses in aquatic organisms. For instance, a study involving fathead minnows demonstrated that exposure to 1H,1H,8H,8H-perfluorooctane-1,8-diol (a derivative) resulted in significant alterations in gene expression related to endocrine functions .

Case Study: Estrogenic Activity Evaluation

- Organism : Fathead Minnows (Pimephales promelas)

- Exposure Duration : 96 hours

- Findings : Upregulation of vitellogenin mRNA and downregulation of insulin-like growth factor mRNA were observed at varying concentrations of FC8-diol .

Biotechnology

In biotechnology, this compound is utilized for its gas solubility properties. Perfluorocarbons (PFCs) like FC8 are used to enhance oxygenation in cell cultures, improving yields in biological experiments. This application is particularly beneficial for delicate cell types that require high oxygen levels .

Case Study: Cell Culture Oxygenation

- Application : Increasing oxygen levels in cell cultures.

- Mechanism : PFCs dissolve gases more effectively than water, facilitating better cellular respiration and growth .

Material Science

This compound is used in the development of advanced materials such as perfluoroelastomers. These materials are employed in seals and gaskets for high-performance applications due to their resistance to heat and chemical degradation .

Data Table: Properties of Perfluoroelastomers

| Property | Value |

|---|---|

| Temperature Stability | Up to 260 °C |

| Chemical Resistance | Excellent against acids and bases |

| Flexibility | High |

Health Sciences

Research into the health effects of PFAS compounds like this compound has gained traction due to concerns over their persistence in the environment and potential health risks. Investigations into their endocrine-disrupting capabilities have led to new insights into their biological effects .

Case Study: Uterine Effects in Rodents

作用機序

The mechanism of action of 1H,8H-Perfluorooctane is primarily related to its physical properties. In medical applications, such as the treatment of dry eye disease, it forms a monolayer on the tear film, preventing the evaporation of the aqueous phase of the tears . Its inert nature and low surface tension allow it to spread rapidly across surfaces, providing a protective barrier .

類似化合物との比較

1H,8H-Perfluorooctane is similar to other perfluorinated compounds, such as perfluorohexyloctane and perfluorooctane. its unique structure and properties make it distinct:

Perfluorohexyloctane: This compound has a similar application in ophthalmology but differs in its molecular structure and specific properties.

Perfluorooctane: While also a perfluorinated compound, perfluorooctane has different physical properties and applications, particularly in heat transfer and dielectric fluids.

This compound stands out due to its specific combination of stability, inertness, and unique physical properties, making it valuable in a variety of scientific and industrial applications.

生物活性

1H,8H-Perfluorooctane, also known as FC8-diol, is a per- and polyfluoroalkyl substance (PFAS) that has garnered attention due to its biological activity and potential endocrine-disrupting properties. This article explores the compound's biological effects, particularly regarding its estrogenic activity, toxicity profiles, and implications for environmental health.

Overview of this compound

This compound is a fluorinated compound used in various industrial applications. Its structure allows it to resist degradation, leading to accumulation in the environment and biological systems. Understanding its biological activity is crucial for assessing risks associated with exposure.

Estrogenic Activity

Recent studies have highlighted the estrogenic properties of this compound. In vitro assays have demonstrated that FC8-diol can activate estrogen receptors, indicating its potential as an endocrine disruptor.

Key Findings:

- In Vitro Studies: FC8-diol was identified as a partial agonist of the estrogen receptor (ER), showing a maximum efficacy lower than that of 17β-estradiol (E2) but still significant enough to warrant concern regarding its effects on endocrine function .

- In Vivo Studies: An experiment involving adult male fathead minnows exposed to FC8-diol revealed alterations in gene expression related to estrogen signaling pathways. The study indicated that FC8-diol exposure led to increased vitellogenin expression, a biomarker for estrogenic activity .

Toxicity Profiles

The toxicity of this compound has been assessed through various models:

Table 1: Toxicity Assessment of FC8-Diol

These findings suggest that FC8-diol not only exhibits endocrine-disrupting potential but also poses risks to neural development and reproductive health.

Case Studies

Several case studies have investigated the environmental and health impacts of this compound:

- Environmental Accumulation: A study focused on PFAS contamination in aquatic environments found that FC8-diol accumulated in fish tissues, raising concerns about bioaccumulation and trophic transfer .

- Human Health Implications: Research has indicated that exposure to PFAS like FC8-diol may be linked to adverse health outcomes, including hormone disruption and developmental issues in offspring .

特性

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F16/c9-1(10)3(13,14)5(17,18)7(21,22)8(23,24)6(19,20)4(15,16)2(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRVQXKRULILSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379941 | |

| Record name | 1H,8H-Perfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-99-3 | |

| Record name | 1H,8H-Perfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,8H-Perfluorooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。